molecular formula C11H12Br2O2 B8442364 1,1-Dibromo-2-(3-ethoxy-4-methoxyphenyl)ethene

1,1-Dibromo-2-(3-ethoxy-4-methoxyphenyl)ethene

Cat. No. B8442364
M. Wt: 336.02 g/mol
InChI Key: XJTNTJOIHOERLV-UHFFFAOYSA-N
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Patent
US07589205B2

Procedure details

According to the General Procedure E, 2,2-dibromo-1-(3-ethoxy-4-methoxyphenyl)ethene (5.00 g, 14.88 mmol) and n-BuLi (20.46 ml, 32.74 mmol) are converted to give after workup and chromatography (SiO2, PE/EE=5:1, Rf=0.31) the title compound (2.60 g, 14.76 mmol, 99%) as a colorless solid. M.p. 95-96° C.;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.46 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH2:13][CH3:14])[CH:5]=1.[Li]CCCC>>[CH2:13]([O:12][C:6]1[CH:5]=[C:4]([C:3]#[CH:2])[CH:9]=[CH:8][C:7]=1[O:10][CH3:11])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC(=CC1=CC(=C(C=C1)OC)OCC)Br
Step Two
Name
Quantity
20.46 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.76 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.